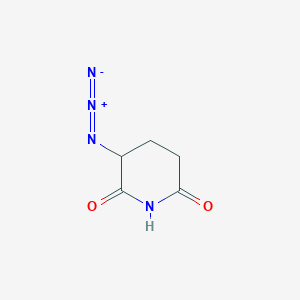
3-Azidopiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Azidopiperidine-2,6-dione” is a heterocyclic organic compound . It has gained significant attention in recent years due to its diverse range of properties and potential applications in various fields of research and industry.
Synthesis Analysis
Several methods have been developed for the synthesis of “this compound”. One such method involves the reaction of piperidine-2,6-dione with sodium azide in a polar solvent such as dimethylformamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6N4O2 . The compound can be characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
Synthesis and Aromatase Inhibitory Activity
Research has shown that derivatives of 3-azidopiperidine-2,6-dione, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, exhibit significant in vitro inhibition of human placental aromatase. This enzyme is crucial for converting androgens to estrogens. These compounds are of interest as potential drugs for endocrine therapy in hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Selective Inhibition of Cholesterol Side-Chain Cleavage
Studies have also explored the structural features influencing the efficacy of this compound analogues as inhibitors of desmolase and aromatase enzymes. These enzymes play a role in cholesterol and estrogen biosynthesis, making these analogues significant in the context of hormone-dependent diseases (Foster et al., 1983).
Environmental-Friendly Synthesis Methods
Recent advancements include the development of environmentally friendly synthesis methods for compounds like 3-cyanopiperidin-2,6-diones, which are key intermediates in the synthesis of several drugs and natural products. This approach highlights the ongoing efforts to make drug synthesis more sustainable and less harmful to the environment (Paprocki et al., 2019).
Potential Anticonvulsant Agents
There's also research into the synthesis of 3,5-diarylpiperidin-2,6-dione derivatives, which have shown promising results as anticonvulsant agents. This expands the potential therapeutic applications of this compound derivatives (Babu et al., 2012).
Versatile Organic Substrates
3-Ylidenepiperazine-2,5-diones, related to this compound, are highlighted as versatile organic substrates in chemical reactions. Their ability to undergo various addition reactions makes them valuable in synthesizing natural products and analogues (Liebscher & Jin, 1999).
Biochemische Analyse
Biochemical Properties
It is known that the compound is a key intermediate in the biosynthesis of indigoidine, a microbial blue pigment . The L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form 3-Azidopiperidine-2,6-dione .
Cellular Effects
It is known that derivatives of piperidine-2,6-dione can reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels . These effects are useful for the treatment of sickle cell disease and β-thalassemia .
Molecular Mechanism
It is known that the compound is dehydrogenated by the oxidation domain and finally dimerized to yield indigoidine .
Metabolic Pathways
It is known that the compound is a key intermediate in the biosynthesis of indigoidine .
Eigenschaften
IUPAC Name |
3-azidopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYBLAXLGAQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B2812642.png)
![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)



![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2812655.png)

![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)


![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)